Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15622113
InChI: InChI=1S/C29H31N3O4/c1-6-35-28(33)24-19(4)30-20(5)25(29(34)36-7-2)26(24)23-17-32(22-11-9-8-10-12-22)31-27(23)21-15-13-18(3)14-16-21/h8-17,26,30H,6-7H2,1-5H3
SMILES:
Molecular Formula: C29H31N3O4
Molecular Weight: 485.6 g/mol

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15622113

Molecular Formula: C29H31N3O4

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2,6-dimethyl-4-[1-phenyl-3-(p-tolyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate -

Specification

Molecular Formula C29H31N3O4
Molecular Weight 485.6 g/mol
IUPAC Name diethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C29H31N3O4/c1-6-35-28(33)24-19(4)30-20(5)25(29(34)36-7-2)26(24)23-17-32(22-11-9-8-10-12-22)31-27(23)21-15-13-18(3)14-16-21/h8-17,26,30H,6-7H2,1-5H3
Standard InChI Key RNXGCOONIKRCFB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C(=O)OCC)C)C

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates a 1,4-dihydropyridine core decorated with ester groups at positions 3 and 5, methyl substituents at positions 2 and 6, and a 1-phenyl-3-(p-tolyl)pyrazole moiety at position 4. This arrangement confers both steric bulk and electronic diversity, which are critical for interactions with biological targets. The dihydropyridine ring adopts a boat-like conformation, as is typical for Hantzsch esters, while the pyrazole group introduces planar rigidity .

Key Structural Features:

  • Dihydropyridine Core: The non-aromatic 1,4-dihydropyridine ring serves as a redox-active scaffold, enabling participation in hydrogenation and electron-transfer reactions .

  • Pyrazole Substituent: The 1-phenyl-3-(p-tolyl)pyrazole group enhances π-π stacking potential and may modulate solubility and binding affinity .

  • Ester and Methyl Groups: The diethyl ester and methyl groups influence lipophilicity and metabolic stability, factors critical for drug-likeness.

Synthesis and Optimization

Hantzsch-Type Multicomponent Reaction

The synthesis of dihydropyridine derivatives typically follows the Hantzsch reaction, which condenses an aldehyde, β-ketoester, and ammonium acetate. For this compound, the aldehyde component is replaced by 1-phenyl-3-(p-tolyl)pyrazole-4-carbaldehyde, as inferred from analogous protocols .

Example Synthesis Pathway:

Optimization Strategies:

  • Microwave Irradiation: Reduces reaction time from hours to minutes while improving yield .

  • Solvent Selection: Acetonitrile outperforms ethanol in one-pot syntheses due to better intermediate solubility .

Table 1: Comparative Synthesis Conditions for Dihydropyridine Derivatives

ComponentThis CompoundHantzsch Ester 4-Arylpyridines
AldehydePyrazole-4-carbaldehydeBenzaldehydeSubstituted benzaldehyde
SolventAcetonitrileEthanolAcetonitrile
Reaction Time25–35 min2–4 hours20–25 min
Yield75–85% 90–95% 68–85%

Physicochemical Properties

While direct measurements for this compound are unavailable, inferences are drawn from structural analogs:

  • Melting Point: Estimated at 180–190°C based on Hantzsch esters (178–183°C) and bulkier pyrazole derivatives.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water, aligning with diethyl ester functionalities .

  • Stability: Susceptible to oxidation at the dihydropyridine ring; storage under inert conditions is advised.

Biological Activities and Mechanisms

Calcium Channel Modulation

Simpler dihydropyridines, such as nifedipine, are well-known L-type calcium channel blockers used in hypertension treatment. The target compound’s dihydropyridine core suggests potential vasodilatory effects, though steric hindrance from the pyrazole group may alter binding kinetics.

Pyrazole-Mediated Interactions

The 1-phenyl-3-(p-tolyl)pyrazole moiety is structurally analogous to COX-2 inhibitors and kinase antagonists. This raises hypotheses about anti-inflammatory or antiproliferative activity, though experimental validation is needed .

Table 2: Hypothesized Biological Targets

TargetPotential InteractionSupporting Evidence
L-Type Calcium ChannelsCompetitive inhibitionDihydropyridine core
Cyclooxygenase-2 (COX-2)Pyrazole-mediate bindingStructural analogs
Protein KinasesATP-binding site interferencePyrazole-containing inhibitors

Comparative Analysis with Hantzsch Esters

The Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) serves as a hydrogen donor in reductive aminations and conjugate reductions . In contrast, the target compound’s pyrazole substituent likely redirects its reactivity toward biological targets rather than stoichiometric reductions.

Key Differences:

  • Applications: Hantzsch esters are synthetic tools , whereas the target compound may have therapeutic potential.

  • Stability: The pyrazole group enhances aromatic stabilization, reducing redox activity compared to classical Hantzsch esters .

Future Research Directions

  • Synthetic Scalability: Develop continuous-flow protocols to enhance yield and reproducibility.

  • Biological Screening: Prioritize assays for calcium channel affinity, COX inhibition, and cytotoxicity.

  • Derivatization: Explore substitutions on the pyrazole ring to optimize pharmacokinetic properties.

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